

Spectroscopic Deep Dive: A Technical Guide to Rubropunctamine and Its Derivatives

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Compound of Interest

Compound Name: *Rubropunctamine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties, synthesis, and regulatory pathways of **rubropunctamine** and its derivatives.

Rubropunctamine, a nitrogen-containing azaphilone pigment produced by *Monascus* species, is gaining significant interest for its diverse biological activities, including antimicrobial and antioxidant properties. This document serves as a resource for professionals in natural product chemistry, microbiology, and drug development, offering detailed data, experimental protocols, and visual representations of key biological and experimental processes.

Spectroscopic Data: UV-Vis and NMR Analysis

The structural elucidation of **rubropunctamine** and its derivatives heavily relies on UV-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy. While comprehensive NMR data for **rubropunctamine** is not extensively documented in publicly available literature, data from its close derivatives, such as **N-glucosylrubropunctamine**, provide significant insights into the core structure.

UV-Visible Spectroscopy

UV-Vis spectroscopy is crucial for identifying the characteristic chromophore of these pigments. **Rubropunctamine** and its derivatives exhibit distinct absorption maxima.

Compound	λ_{max} (nm)	Molar Extinction Coefficient (ϵ) ($\text{M}^{-1}\text{cm}^{-1}$)	Solvent	Reference
Rubropunctamine	251-252, 302-307, 412-423, 525-530	Data not available	Not specified	[1]
N-Glucosylrubropunctamine	500, 422	4.4×10^4 (at 500 nm), 3.8×10^4 (at 422 nm)	Not specified	[1][2]
N-Glucosylmonascorubramine	500, 422	4.4×10^4 (at 500 nm), 3.8×10^4 (at 422 nm)	Not specified	[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the detailed structural determination of these complex molecules. Although specific ^1H and ^{13}C NMR data for **rubropunctamine** are scarce, the analysis of N-glucosyl**rubropunctamine** offers valuable information on the chemical shifts of the core **rubropunctamine** structure. The data presented below was reported in deuterated methanol (CD_3OD).

^1H NMR Spectroscopic Data for N-glucosyl**rubropunctamine** (400 MHz, CD_3OD)[4]

Position	Chemical Shift (δ ppm)	Multiplicity	J (Hz)
1	8.30	s	
3	7.10	s	
4	6.57	s	

¹³C NMR Spectroscopic Data for N-glucosyl**rubropunctamine** (CD₃OD)[2]

Due to the complexity and overlapping signals in the ¹³C NMR spectra of these molecules, detailed assignments often require two-dimensional NMR techniques such as COSY, HSQC, and HMBC for complete structural elucidation.[3]

Experimental Protocols

UV-Vis Spectroscopy Protocol

This protocol outlines the determination of absorption maxima (λ_{max}) for **rubropunctamine** and its derivatives.[1]

- Sample Preparation:
 - Accurately weigh approximately 1 mg of the purified pigment.
 - Dissolve the pigment in a known volume of a suitable solvent (e.g., methanol or ethanol).
 - Perform serial dilutions to obtain solutions with absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
- Instrumentation and Measurement:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Use the solvent as a blank to zero the instrument.
 - Record the absorbance spectra over a wavelength range of 200-800 nm.
 - Identify the wavelengths of maximum absorbance (λ_{max}).

NMR Spectroscopy Protocol

This protocol details the general procedure for acquiring ¹H and ¹³C NMR spectra.[4]

- Sample Preparation:

- Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CD₃OD, CDCl₃, or DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
 - Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Acquire ¹H NMR spectra using a standard pulse sequence (e.g., zg30) with a relaxation delay of 1-5 seconds.
 - Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence (e.g., zgpg30) with a relaxation delay of 2 seconds.
 - For detailed structural assignment, perform 2D NMR experiments (COSY, HSQC, HMBC).

Semi-Synthesis of Rubropunctamine Derivatives

Rubropunctamine and its derivatives are often prepared via semi-synthesis from the orange *Monascus* pigments, rubropunctatin and monascorubrin.[5][6]

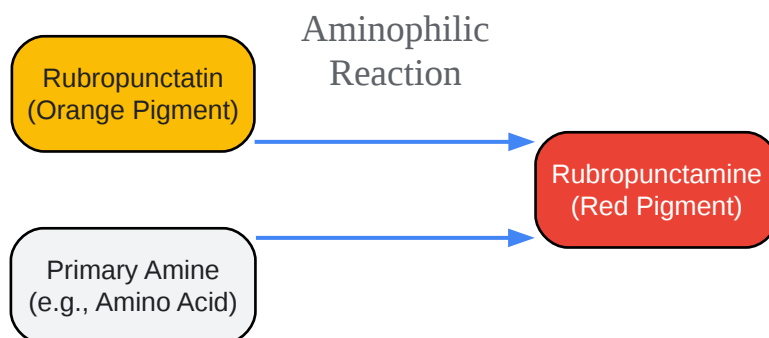
- Production of Orange Pigment Precursors:
 - Cultivate a suitable *Monascus* species (e.g., *M. purpureus*) in a two-stage fermentation.
 - Stage 1 (Mycelial Growth): Incubate in a suitable medium at 30°C for 3-4 days, maintaining a pH of around 6.0-6.5.[5]
 - Stage 2 (Pigment Production): Adjust the culture pH to 3.0 to promote the accumulation of orange pigments and continue fermentation for another 3-5 days.[5]
 - Harvest the mycelia and extract the orange pigments using an appropriate solvent (e.g., 95% ethanol).[7]
- Azaphilic Addition Reaction:

- Dissolve the purified orange pigments in a 50% (v/v) methanol aqueous solution containing 0.1 M phosphate buffer (pH 7.0).[5]
- Add the desired primary amine or amino acid to a final concentration of 8 mmol/L.[5]
- Incubate the reaction mixture at 30°C with shaking (250 rpm) for 2 hours, during which the solution color will change from orange to red.[5]
- Purify the resulting **rubropunctamine** derivative using solid-phase extraction (e.g., C18 cartridge).[5]

Signaling Pathways and Biosynthesis

The biosynthesis of **rubropunctamine** is a complex process involving the formation of its orange precursor, rubropunctatin, via the polyketide pathway, followed by a chemical transformation.[3] This process is regulated by various signaling pathways.

The conversion of the orange pigment rubropunctatin to the red pigment **rubropunctamine** occurs through an aminophilic reaction where the pyran oxygen of rubropunctatin is replaced by a primary amine.[3]

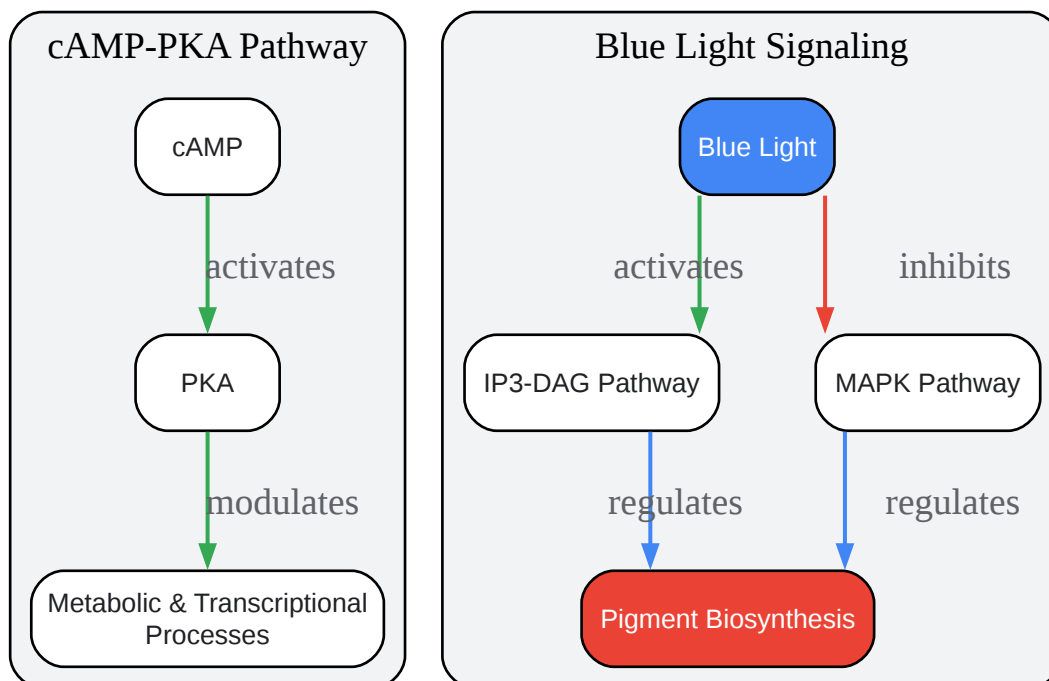


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Caption: Biosynthesis of **Rubropunctamine** from its precursor.

Several signaling pathways are implicated in the regulation of *Monascus* pigment biosynthesis. The cAMP-PKA pathway is known to modulate metabolic and transcriptional processes related to secondary metabolism in fungi.[8] Additionally, a putative blue light signaling pathway

involving IP3-DAG and MAPK has been proposed to influence pigment biosynthesis in *M. purpureus*.^[9]

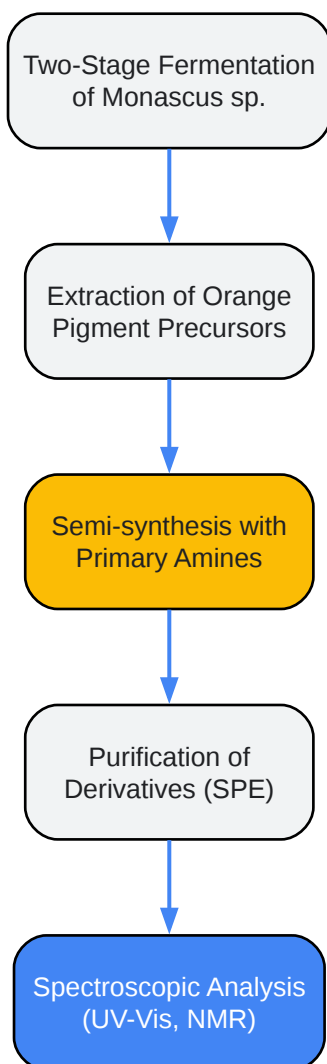


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Caption: Regulatory signaling pathways in *Monascus* pigment biosynthesis.

Experimental Workflow Visualization

The semi-synthesis and subsequent analysis of **rubropunctamine** derivatives follow a structured workflow, from the initial fermentation to produce precursor pigments to the final spectroscopic characterization of the synthesized compounds.



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Caption: Experimental workflow for synthesis and analysis.

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